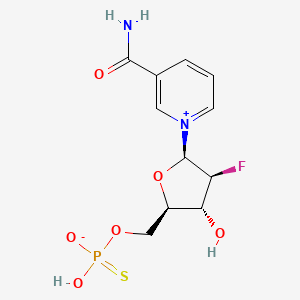

Sulfo-ara-F-NMN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-[[hydroxy(oxido)phosphinothioyl]oxymethyl]oxolan-2-yl]pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/t7-,8+,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQYQBAPGWSZQF-PKIKSRDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)[O-])O)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)[O-])O)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN2O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sulfo-ara-F-NMN (CZ-48): A Technical Guide to a Dual-Function Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-ara-F-NMN, also known as CZ-48, is a synthetic, cell-permeant mimetic of nicotinamide mononucleotide (NMN). This molecule serves as a potent and selective chemical tool for investigating cellular NAD+ metabolism and signaling pathways. It possesses a unique dual functionality, acting as a selective activator of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) and as an inhibitor of the cell surface ectoenzyme CD38. Activation of SARM1 by this compound triggers a cascade of events including the production of cyclic ADP-ribose (cADPR), depletion of cellular NAD+ and ATP, ultimately leading to non-apoptotic cell death. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and relevant protocols.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins, PARPs, and NAD+ glycohydrolases like CD38 and SARM1. The dysregulation of NAD+ homeostasis is implicated in a wide range of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer. This compound has emerged as a valuable research tool to dissect the complex roles of SARM1 and CD38 in these processes. Its cell permeability allows for the direct interrogation of these targets in cellular and in vivo models.

Physicochemical Properties

| Property | Value |

| Systematic Name | 3-Carbamoyl-1-{2-deoxy-2-fluoro-5-O-[hydroxy(oxido)phosphorothioyl]-β-D-arabinofuranosyl}pyridinium |

| Synonyms | CZ-48, this compound |

| Molecular Formula | C₁₁H₁₄FN₂O₆PS |

| Molecular Weight | 352.28 g/mol |

| CAS Number | 1374663-29-2 |

Mechanism of Action

This compound exhibits a distinct dual-action mechanism targeting two key enzymes involved in NAD+ metabolism:

-

SARM1 Activation: As a structural mimetic of NMN, this compound binds to the auto-inhibitory ARM domain of SARM1. This binding induces a conformational change that relieves the auto-inhibition, leading to the activation of SARM1's intrinsic NADase activity. Activated SARM1 catalyzes the conversion of NAD+ to cADPR, a potent second messenger involved in calcium signaling. The rapid consumption of NAD+ by activated SARM1 leads to a cellular energy crisis, characterized by the depletion of both NAD+ and ATP, which culminates in non-apoptotic cell death.

-

CD38 Inhibition: this compound also functions as an inhibitor of CD38, an ectoenzyme that hydrolyzes NAD+ to ADP-ribose and also produces cADPR. The inhibitory activity of this compound on CD38 helps to isolate the effects of SARM1 activation in experimental systems where both enzymes are present.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the activity of this compound.

Table 1: Inhibitory Activity against CD38

| Parameter | Value | Reference |

| IC₅₀ | ~10 µM | [1][2][3][4] |

Table 2: Effects on Cellular Metabolites and Viability in SARM1-Overexpressing HEK293T Cells

| Treatment | cADPR Level (relative to control) | NAD+ Level (relative to control) | ATP Level (relative to control) | Non-apoptotic Cell Death (%) | Reference |

| This compound | Increased | Depleted | Depleted | Increased |

Note: Specific fold-changes and percentage increases/decreases can be found in the primary literature and may vary depending on the experimental conditions.

Signaling Pathway

The activation of SARM1 by this compound initiates a well-defined signaling cascade leading to cellular demise.

Caption: Signaling pathway of this compound-induced SARM1 activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

SARM1 Activity Assay (In Vitro)

This protocol is adapted from commercially available SARM1 fluorogenic assay kits.

Materials:

-

Recombinant human SARM1 enzyme

-

This compound (CZ-48)

-

N6-etheno-NAD (ε-NAD) as a substrate

-

SARM1 assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in SARM1 assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the recombinant SARM1 enzyme to each well containing this compound and incubate for 15-30 minutes at room temperature to allow for binding and activation.

-

Initiate the reaction by adding the ε-NAD substrate to each well.

-

Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the SARM1 NADase activity.

-

Calculate the EC₅₀ value for SARM1 activation by plotting the reaction rates against the log of this compound concentrations.

CD38 Inhibition Assay (In Vitro)

This protocol is based on measuring the glycohydrolase activity of CD38.

Materials:

-

Recombinant human CD38 enzyme

-

This compound (CZ-48)

-

N6-etheno-NAD (ε-NAD) as a substrate

-

CD38 assay buffer (e.g., 50 mM Tris-HCl pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in CD38 assay buffer.

-

Add the diluted this compound solutions to the wells of a 96-well plate.

-

Add the recombinant CD38 enzyme to each well and incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the ε-NAD substrate.

-

Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

The rate of fluorescence increase is proportional to CD38 activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentrations.

Measurement of Cellular cADPR, NAD+, and ATP

Materials:

-

Cell line of interest (e.g., HEK293T overexpressing SARM1)

-

This compound (CZ-48)

-

Cell culture reagents

-

Reagents for cell lysis (e.g., perchloric acid or methanol)

-

Commercially available kits for cADPR, NAD+/NADH, and ATP quantification (e.g., cycling assays or luminescence-based assays)

-

Plate reader (colorimetric, fluorometric, or luminometric as required by the kits)

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 4, 8, 16 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a method compatible with the downstream quantification assays (e.g., acid extraction for NAD+ and cADPR, specific lysis buffer for ATP).

-

Neutralize the lysates if acid extraction was used.

-

Perform the cADPR, NAD+/NADH, and ATP assays according to the manufacturer's instructions.

-

Normalize the results to the protein concentration of each sample.

Non-Apoptotic Cell Death Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Cell line of interest

-

This compound (CZ-48)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described above.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate cell populations: Live cells (Annexin V-, PI-), Early apoptotic cells (Annexin V+, PI-), and Late apoptotic/necrotic/non-apoptotic dead cells (Annexin V+, PI+).

Experimental Workflow Visualization

Caption: A typical experimental workflow for studying this compound effects.

Synthesis and Availability

This compound is a custom-synthesized molecule and is not a naturally occurring compound. Its synthesis involves specialized chemical procedures. It is commercially available from several suppliers as a research chemical. Due to the proprietary nature of its synthesis, detailed protocols are not publicly available.

Conclusion

This compound (CZ-48) is an indispensable tool for researchers investigating the roles of SARM1 and CD38 in cellular physiology and pathology. Its ability to selectively activate SARM1 and inhibit CD38 provides a unique advantage in dissecting the downstream consequences of SARM1-mediated NAD+ depletion. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors, ultimately contributing to a better understanding of NAD+ signaling in health and disease.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. abcam.com [abcam.com]

- 4. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]

Sulfo-ara-F-NMN: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-ara-F-NMN (also known as CZ-48) is a synthetic, cell-permeable mimetic of nicotinamide mononucleotide (NMN), a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). In the context of neuroscience, this compound has emerged as a potent chemical tool for the selective activation of Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1), a central executioner of programmed axon degeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: SARM1 Activation

The primary mechanism of action of this compound in neurons is the direct activation of the SARM1 enzyme.[1][2] Under physiological conditions, SARM1 activity is tightly regulated by the intracellular ratio of NMN to NAD+.[3] A low NMN/NAD+ ratio maintains SARM1 in an autoinhibited state. Conversely, an increase in the NMN/NAD+ ratio, often occurring after axonal injury due to the degradation of the NAD+-synthesizing enzyme NMNAT2, leads to SARM1 activation.

This compound, as an NMN mimetic, bypasses the need for endogenous NMN accumulation and directly binds to the allosteric site on the ARM domain of SARM1, inducing a conformational change that unleashes its potent NADase activity. This enzymatic activity leads to the rapid depletion of cellular NAD+, a critical coenzyme for numerous cellular processes, and the production of cyclic ADP-ribose (cADPR), a calcium-mobilizing second messenger. The resulting metabolic crisis and ionic dysregulation within the neuron ultimately trigger a signaling cascade that culminates in axonal degeneration and, in some contexts, non-apoptotic cell death.

While the primary target of this compound is SARM1, it has also been reported to act as an inhibitor of CD38, another NADase, with an IC50 of approximately 10 μM.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound (CZ-48) from published studies.

Table 1: In Vitro SARM1 Activation

| Compound | EC50 for SARM1 Activation (in cell lysate) | Notes | Reference |

| This compound (CZ-48) | Comparable to NMN | Dose-response curves show similar activation profiles for both compounds in SARM1-FLAG cell lysates. | |

| NMN | Comparable to CZ-48 | Serves as the endogenous activator of SARM1. |

Table 2: Cellular Effects of this compound (CZ-48) in SARM1-Overexpressing HEK-293 Cells

| Treatment (100 µM CZ-48) | Analyte | Change Relative to Control | Time Point | Reference |

| 100 µM CZ-48 | cADPR | Significant Increase | 24 hours | |

| 100 µM CZ-48 | NAD+ | Significant Decrease | 24 hours | |

| 100 µM CZ-48 | ATP | Significant Decrease | 24 hours | |

| 100 µM CZ-48 | Cell Viability (PI positive) | Significant Increase | 48 hours |

Table 3: Secondary Activity of this compound

| Target | Activity | IC50 | Reference |

| CD38 | Inhibition | ~10 µM |

Signaling Pathways and Experimental Workflows

SARM1 Activation Pathway by this compound

Caption: SARM1 activation pathway by this compound in neurons.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

SARM1 NADase Activity Assay (Fluorometric)

This assay measures the NADase activity of SARM1 by monitoring the decrease in fluorescence of a fluorogenic NAD+ analog, N6-etheno-NAD+ (ε-NAD+).

-

Materials:

-

Recombinant human SARM1 enzyme

-

This compound (CZ-48)

-

ε-NAD+ (fluorogenic substrate)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

-

-

Protocol:

-

Prepare a reaction mixture containing the SARM1 enzyme in the assay buffer.

-

Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

To initiate the reaction, add ε-NAD+ to all wells to a final concentration of 50-100 µM.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

-

The rate of NAD+ cleavage is determined by the decrease in fluorescence over time. Calculate the EC50 value for this compound.

-

Measurement of Cellular NAD+ and cADPR Levels by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying NAD+ and its metabolites in neuronal cell lysates.

-

Materials:

-

Cultured neurons (e.g., primary DRG or cortical neurons)

-

This compound (CZ-48)

-

Methanol (ice-cold, with internal standards)

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS/MS system

-

-

Protocol:

-

Culture neurons to the desired density in multi-well plates.

-

Treat the neurons with this compound at the desired concentration and for the specified duration. Include vehicle-treated controls.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold extraction solution (e.g., 80% methanol) containing appropriate internal standards to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Vortex the samples and incubate on ice for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to new tubes for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method for the separation and quantification of NAD+ and cADPR.

-

Normalize the metabolite levels to total protein content determined from the cell pellet.

-

Neuronal Viability and Axon Degeneration Assay

This assay assesses the morphological integrity of axons and overall neuronal viability following treatment with this compound.

-

Materials:

-

Cultured primary neurons (e.g., DRG neurons in microfluidic chambers)

-

This compound (CZ-48)

-

Fluorescent microscope

-

Antibodies for immunofluorescence (e.g., anti-β-III tubulin for axons)

-

Viability dyes (e.g., Annexin V and Propidium Iodide)

-

Image analysis software (e.g., ImageJ)

-

-

Protocol:

-

Culture primary neurons, allowing for sufficient axon growth. For compartmentalized analysis, microfluidic devices are recommended.

-

Treat the neurons with a range of this compound concentrations.

-

At various time points (e.g., 12, 24, 48 hours), acquire phase-contrast or fluorescence images of the axons.

-

For immunofluorescence, fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an antibody against an axonal marker (e.g., β-III tubulin).

-

Quantify axon degeneration by calculating a degeneration index (e.g., the ratio of fragmented axon area to the total axon area).

-

For viability, stain non-fixed cells with Annexin V and Propidium Iodide and analyze by flow cytometry or fluorescence microscopy.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of SARM1 in neuronal health and disease. Its ability to potently and selectively activate SARM1 provides a means to dissect the downstream consequences of NAD+ depletion and cADPR production in neurons. The experimental protocols and data presented in this guide offer a framework for researchers to utilize this compound in their studies of axon degeneration and to explore potential therapeutic strategies targeting the SARM1 pathway.

References

An In-depth Technical Guide to Sulfo-ara-F-NMN as a SARM1 Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-ara-F-NMN (SaF-NMN), also known as CZ-48, is a potent and selective cell-permeant mimetic of nicotinamide mononucleotide (NMN) that has emerged as a critical tool for studying the activation of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key executioner of programmed axon degeneration, and its activation is a central event in the pathology of various neurodegenerative diseases and injuries. SaF-NMN selectively activates SARM1, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a crucial cellular metabolite, thereby initiating the downstream signaling cascade that culminates in axonal destruction. This guide provides a comprehensive technical overview of SaF-NMN, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the associated signaling pathways.

Core Concepts: Mechanism of Action

SaF-NMN acts as a structural and functional mimic of NMN, the endogenous activator of SARM1. In healthy neurons, the concentration of NMN is kept low by the enzyme NMNAT2. However, upon axonal injury or in certain disease states, NMNAT2 levels decrease, leading to an accumulation of NMN. This increase in the NMN/NAD+ ratio triggers a conformational change in the auto-inhibitory Armadillo/HEAT repeat (ARM) domain of SARM1, leading to the activation of its Toll/Interleukin-1 Receptor (TIR) domain, which possesses NADase activity.

SaF-NMN bypasses the need for endogenous NMN accumulation. Its cell-permeant nature allows it to directly access the NMN-binding pocket within the SARM1 ARM domain, inducing a similar conformational change and subsequent activation of the TIR domain's NAD+ hydrolase function. A key structural feature of SaF-NMN is the sulfo-substitution on the phosphate group, which is indispensable for its SARM1-activating properties.

Upon activation by SaF-NMN, SARM1 rapidly consumes cellular NAD+, leading to the production of cyclic adenosine diphosphate-ribose (cADPR) and adenosine diphosphate-ribose (ADPR). The resulting NAD+ depletion triggers a cascade of downstream events, including metabolic collapse, mitochondrial dysfunction, and the activation of degenerative pathways. Notably, SaF-NMN is selective for SARM1 and has been shown to inhibit the NADase activity of another enzyme, CD38, with an IC50 of approximately 10 μM.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity. While a precise EC50 value for SARM1 activation by SaF-NMN is not definitively reported in the literature, studies have demonstrated its dose-dependent activation of SARM1 in the micromolar range.

| Parameter | Value | Cell/System | Reference |

| CD38 Inhibition (IC50) | ~10 µM | In vitro | [1][2] |

| SARM1 Activation | Dose-dependent | Cultured neurons | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of SaF-NMN's effects on SARM1 activation and downstream pathways.

Protocol 1: In Vitro SARM1 NADase Activity Assay

This assay measures the enzymatic activity of purified SARM1 in the presence of SaF-NMN.

Materials:

-

Purified recombinant human SARM1 protein

-

This compound (SaF-NMN)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

96-well black plates

-

Fluorescence microplate reader or HPLC system

Procedure:

-

Prepare a stock solution of SaF-NMN in an appropriate solvent (e.g., DMSO or water). Note that SaF-NMN is reported to be unstable in solution, so fresh preparation is recommended.

-

In a 96-well plate, prepare reaction mixtures containing the reaction buffer and varying concentrations of SaF-NMN (e.g., 0.1 µM to 100 µM) to determine a dose-response curve.

-

Add purified SARM1 protein to each well to a final concentration of 1-5 ng/µL.

-

To initiate the reaction, add NAD+ to a final concentration of 25-100 µM.

-

Incubate the plate at 25-37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Detection:

-

Fluorometric: If using a fluorogenic NAD+ analog like ε-NAD, monitor the decrease in fluorescence over time at the appropriate excitation and emission wavelengths.

-

HPLC: Stop the reaction by adding an equal volume of ice-cold 100% acetonitrile. Analyze the samples by HPLC to quantify the remaining NAD+ and the products ADPR and cADPR.

-

-

Calculate the rate of NAD+ consumption to determine SARM1 NADase activity.

Protocol 2: Cellular NAD+ Depletion Assay

This protocol measures the decrease in intracellular NAD+ levels in cultured cells upon treatment with SaF-NMN.

Materials:

-

Cultured cells (e.g., primary neurons or a cell line expressing SARM1)

-

This compound (SaF-NMN)

-

Cell culture medium

-

NAD+/NADH Assay Kit (Colorimetric or Fluorometric)

-

Reagents for cell lysis (e.g., acidic extraction buffer)

Procedure:

-

Plate cells at a suitable density and allow them to adhere and grow.

-

Treat the cells with varying concentrations of SaF-NMN for different time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control.

-

Following treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using an acidic extraction method to preserve NAD+ while degrading NADH.

-

Neutralize the cell lysates according to the assay kit instructions.

-

Measure the NAD+ concentration in the lysates using a commercial NAD+/NADH assay kit, following the manufacturer's protocol.

-

Normalize the NAD+ levels to the total protein concentration of each sample.

Protocol 3: Quantification of cADPR by LC-MS/MS

This protocol provides a highly sensitive and specific method to measure the production of cADPR, a direct product of SARM1's cyclase activity, in cells treated with SaF-NMN.

Materials:

-

Cultured cells treated with SaF-NMN as in Protocol 2

-

Internal standard (e.g., stable isotope-labeled cADPR)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system

Procedure:

-

After treatment, harvest the cells and add the internal standard.

-

Extract the metabolites using ice-cold 80% methanol.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the metabolites using a suitable column (e.g., a HILIC column for polar molecules).

-

Detect and quantify cADPR using multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions for cADPR and the internal standard.

-

Calculate the concentration of cADPR in the samples based on a standard curve.

Signaling Pathways and Experimental Workflows

The activation of SARM1 by SaF-NMN initiates a complex signaling cascade leading to axonal degeneration. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

SARM1 Activation and Downstream Signaling

Caption: SARM1 activation by SaF-NMN leads to NAD+ depletion and downstream degenerative events.

Experimental Workflow for Studying SaF-NMN

Caption: A typical experimental workflow for investigating the effects of SaF-NMN on SARM1.

Conclusion

This compound is an invaluable pharmacological tool for the study of SARM1-mediated axon degeneration. Its ability to selectively and potently activate SARM1 in a cell-permeant manner allows for the precise dissection of the molecular events that follow SARM1 activation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the role of SARM1 in neurodegenerative diseases and to aid in the development of novel therapeutic strategies targeting this critical pathway. As our understanding of SARM1 biology continues to evolve, SaF-NMN will undoubtedly remain a cornerstone for future investigations.

References

The Role of Sulfo-ara-F-NMN in NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-ara-F-NMN (also known as CZ-48) is a synthetic, cell-permeant mimetic of nicotinamide mononucleotide (NMN) that plays a significant and dual role in cellular NAD+ metabolism. It functions as a selective activator of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key enzyme involved in programmed axonal degeneration, and as an inhibitor of the NAD+-glycohydrolase CD38. By activating SARM1, this compound triggers the production of cyclic ADP-ribose (cADPR), a potent calcium-mobilizing second messenger, leading to a rapid depletion of intracellular NAD+ and subsequent non-apoptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in areas targeting NAD+ metabolism and SARM1-mediated cell death pathways.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins, PARPs, and CD38. The intracellular balance of NAD+ and its precursor, NMN, is tightly regulated and plays a crucial role in cellular homeostasis, energy metabolism, and cell fate. Dysregulation of NAD+ metabolism is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.

SARM1 has emerged as a central executioner of programmed axon degeneration, a process known as Wallerian degeneration. Under physiological conditions, SARM1 is maintained in an auto-inhibited state. However, upon axonal injury or disease, an increase in the NMN/NAD+ ratio triggers a conformational change in SARM1, unleashing its potent NADase activity. This leads to a catastrophic decline in axonal NAD+, culminating in energetic collapse and axonal fragmentation.

This compound has been identified as a valuable chemical tool to probe the intricacies of SARM1 activation and its downstream consequences. Its ability to permeate cell membranes and selectively activate SARM1 provides a unique opportunity to study the molecular events that govern this critical pathway. Furthermore, its inhibitory effect on CD38, another key NAD+ consuming enzyme, allows for a more focused investigation of SARM1-specific effects.

Mechanism of Action

This compound exerts its effects on NAD+ metabolism through two primary mechanisms:

-

SARM1 Activation: As an NMN mimetic, this compound binds to the allosteric site on the N-terminal armadillo repeat (ARM) domain of SARM1.[1] This binding induces a conformational change that relieves the auto-inhibition of the C-terminal Toll/interleukin-1 receptor (TIR) domain, which possesses the NADase activity.[2][3] The activated SARM1 then catalyzes the hydrolysis of NAD+ to nicotinamide (NAM) and ADP-ribose (ADPR), as well as the cyclization of NAD+ to cADPR.[4][5] The production of cADPR is a hallmark of SARM1 activation.

-

CD38 Inhibition: In contrast to its effect on SARM1, this compound acts as an inhibitor of CD38, an enzyme that also hydrolyzes NAD+ to ADPR and cADPR. The IC50 for CD38 inhibition is approximately 10 μM. This selective inhibition allows researchers to dissect the specific contributions of SARM1 to NAD+ depletion and cell death, independent of CD38 activity.

The activation of SARM1 by this compound sets off a cascade of events that ultimately lead to a significant drop in cellular NAD+ levels. This NAD+ depletion has profound consequences for cellular function, including impaired energy production and the induction of a non-apoptotic form of cell death.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on NAD+ metabolism and cell viability.

Table 1: Effect of this compound on Intracellular Metabolite Levels

| Cell Line | Treatment | Fold Change in cADPR (relative to control) | % Decrease in NAD+ (relative to control) | Reference |

| HEK-293T | 100 µM this compound (24h) | ~15-fold increase | ~60% | |

| SARM1-KO HEK-293T | 100 µM this compound (24h) | No significant change | No significant change | |

| NMNAT1-KO HEK-293T | 100 µM this compound (24h) | No further increase | - | |

| Primary Mouse Sensory Neurons | 100 µM this compound (4 days) | ~4-fold increase | Not reported |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Treatment | % Non-apoptotic Cell Death (PI-positive) | Time Point | Reference |

| SARM1-overexpressing HEK-293 | 100 µM this compound | ~60% | 16 hours | |

| SARM1-overexpressing HEK-293 | 100 µM this compound | Significantly increased | 8 hours | |

| Wild-type HEK-293 | 100 µM this compound | Minimal | 16 hours |

Signaling Pathways and Experimental Workflows

SARM1 Activation and NAD+ Depletion Pathway

Caption: SARM1 activation by this compound leading to NAD+ depletion.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for analyzing this compound's effects on cells.

Experimental Protocols

The following are reconstructed protocols based on the methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental systems.

SARM1 NADase Activity Assay (In Vitro)

This assay measures the ability of this compound to activate the NADase activity of SARM1 in cell lysates.

Materials:

-

HEK-293 cells overexpressing FLAG-tagged SARM1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound (CZ-48)

-

Nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 410 nm)

Procedure:

-

Culture HEK-293 cells overexpressing SARM1-FLAG to ~80-90% confluency.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add cell lysate containing a standardized amount of SARM1-FLAG protein to each well.

-

Add varying concentrations of this compound or control vehicle to the wells.

-

Initiate the reaction by adding ε-NAD to a final concentration of 200 µM.

-

Immediately measure the fluorescence kinetics at 37°C for a specified period (e.g., 60 minutes) using a fluorescence plate reader.

-

The rate of increase in fluorescence corresponds to the NADase activity of SARM1.

Measurement of Intracellular cADPR and NAD+ Levels

This protocol describes the measurement of intracellular cADPR and NAD+ using an enzymatic cycling assay.

Materials:

-

Cultured cells treated with this compound or control

-

Perchloric acid (PCA), 0.6 M

-

Potassium carbonate (K2CO3), 3 M

-

Cycling assay reagent for cADPR (containing ADP-ribosyl cyclase, alcohol dehydrogenase, and diaphorase)

-

Cycling assay reagent for NAD+ (containing alcohol dehydrogenase and diaphorase)

-

96-well fluorescence microplate

-

Fluorescence plate reader

Procedure:

-

After treatment, wash the cells with ice-cold PBS.

-

Extract metabolites by adding ice-cold 0.6 M PCA to the cell pellet.

-

Incubate on ice for 15 minutes.

-

Neutralize the extract by adding 3 M K2CO3.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.

-

The supernatant contains the cellular metabolites.

-

For cADPR measurement, add the neutralized extract to the cADPR cycling assay reagent in a 96-well plate.

-

For NAD+ measurement, add the neutralized extract to the NAD+ cycling assay reagent in a separate set of wells.

-

Incubate the plates at room temperature in the dark for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

Quantify the concentrations of cADPR and NAD+ by comparing the fluorescence values to a standard curve.

Non-apoptotic Cell Death Assay (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) staining and flow cytometry to quantify the percentage of cells undergoing non-apoptotic cell death.

Materials:

-

Cultured cells treated with this compound or control

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

-

RNase A

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of PBS.

-

Add 5 µL of PI staining solution and 5 µL of RNase A to each sample.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of PBS to each tube.

-

Analyze the samples immediately by flow cytometry.

-

PI-positive cells are considered dead or to have compromised membrane integrity. The percentage of PI-positive cells represents the level of cell death.

Conclusion

This compound is a potent and selective modulator of SARM1 activity, providing a valuable tool for investigating the role of this enzyme in NAD+ metabolism and programmed cell death. Its ability to activate SARM1 and induce a rapid decline in cellular NAD+ levels makes it a critical compound for studying the molecular mechanisms underlying axonal degeneration and other SARM1-mediated pathologies. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies and for drug development professionals exploring SARM1 as a therapeutic target. Further investigation into the downstream signaling events triggered by this compound-induced SARM1 activation will undoubtedly provide deeper insights into the complex interplay between NAD+ metabolism and cell fate.

References

- 1. The NAD+ precursor NMN activates dSarm to trigger axon degeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdbonline.org [sdbonline.org]

- 3. Structural basis for SARM1 inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. The Chemical Biology of NAD+ Regulation in Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfo-ara-F-NMN and its Role in Cyclic ADP-Ribose Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sulfo-ara-F-NMN (CZ-48), a nicotinamide mononucleotide (NMN) mimetic with dual activity as a potent activator of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) and an inhibitor of the cell surface enzyme CD38. The activation of SARM1 by this compound leads to the robust production of the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). This document details the signaling pathways, presents quantitative data on its effects, and provides detailed experimental protocols for its study.

Introduction

Cyclic ADP-ribose (cADPR) is a critical second messenger that mobilizes intracellular calcium stores, playing a key role in a variety of cellular processes.[1] Its synthesis from nicotinamide adenine dinucleotide (NAD+) is primarily catalyzed by ADP-ribosyl cyclases, including the well-characterized enzyme CD38.[2][3] this compound, a cell-permeant mimetic of NMN, has emerged as a valuable chemical tool for studying cADPR signaling.[4][5] It selectively activates the NADase activity of SARM1, an enzyme implicated in axonal degeneration, leading to the production of cADPR. Concurrently, this compound inhibits the cADPR-producing activity of CD38. This dual functionality makes it a specific and potent modulator of SARM1-mediated cADPR production.

Signaling Pathways

This compound exerts its effects on cADPR production through a dual-interaction with two key enzymes in NAD+ metabolism: SARM1 and CD38.

Activation of SARM1

This compound acts as a cell-permeant mimetic of NMN, the endogenous activator of SARM1. By binding to SARM1, this compound induces a conformational change that unleashes its NADase activity. Activated SARM1 then catalyzes the cyclization of NAD+ to produce cADPR. This pathway is of particular interest in the context of neurobiology, as SARM1 activation is a key event in Wallerian degeneration.

Inhibition of CD38

In contrast to its effect on SARM1, this compound inhibits the enzymatic activity of CD38. CD38 is a transmembrane glycoprotein with ADP-ribosyl cyclase activity, also capable of producing cADPR from NAD+. By inhibiting CD38, this compound isolates the SARM1-mediated pathway of cADPR production, making it a specific tool for studying SARM1 function.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cADPR production and related metabolic parameters as reported in the literature.

Inhibitory Activity against CD38

| Compound | Target | IC50 | Reference |

| This compound (CZ-48) | CD38 | ~10 µM |

Dose-Dependent Effects on Intracellular cADPR and NAD+ in HEK-293T Cells

Data extracted from dose-response curves in Zhao et al., 2019. Cells were treated with this compound (CZ-48) for 24 hours.

| This compound (µM) | cADPR (pmol/mg protein) (Mean ± SD) | NAD+ (pmol/mg protein) (Mean ± SD) |

| 0 | ~5 | ~4000 |

| 10 | ~20 | ~3500 |

| 30 | ~40 | ~3000 |

| 100 | ~60 | ~2000 |

| 300 | ~75 | ~1500 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and cADPR.

Experimental Workflow: Assessing SARM1 Activation

The following diagram outlines a typical workflow for investigating the effect of this compound on SARM1-mediated cADPR production in a cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. A Cell-Permeant Mimetic of NMN Activates SARM1 to Produce Cyclic ADP-Ribose and Induce Non-apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Investigating SARM1-Mediated Neurodegeneration with Sulfo-ara-F-NMN: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Axonal degeneration is a devastating hallmark of many neurological disorders, including peripheral neuropathies, traumatic brain injury, and chronic neurodegenerative diseases like glaucoma and Parkinson's disease.[1][2][3] A critical executioner of this pathological process is the Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) protein.[3] Under healthy conditions, SARM1 is inactive. However, following neuronal injury or in certain disease states, it becomes a potent NADase, an enzyme that depletes the essential metabolite nicotinamide adenine dinucleotide (NAD+), triggering a catastrophic metabolic crisis that leads to axonal fragmentation and neuronal death.[3]

The activation of SARM1 is intricately linked to the cellular ratio of nicotinamide mononucleotide (NMN) to NAD+. An elevated NMN/NAD+ ratio, which occurs following axonal injury due to the degradation of the NAD+-synthesizing enzyme NMNAT2, allosterically activates SARM1. Understanding and manipulating this pathway is paramount for developing therapeutics aimed at preventing neurodegeneration.

This technical guide focuses on Sulfo-ara-F-NMN (also known as CZ-48), a potent chemical probe for investigating the SARM1 pathway. This compound is a cell-permeant NMN mimetic that selectively activates SARM1, providing a powerful tool to dissect its role in neurodegeneration. We will provide an in-depth overview of its mechanism, detailed experimental protocols for its use, and a summary of key quantitative data.

This compound (CZ-48): A Dual-Function Chemical Probe

This compound is a synthetic analog of NMN designed for cell permeability. Its primary utility in the context of neurodegeneration research stems from its selective activation of SARM1. By mimicking NMN, it binds to the auto-inhibitory ARM domain of SARM1, inducing a conformational change that unleashes its NADase activity. This leads to the production of cyclic ADP-ribose (cADPR), rapid NAD+ depletion, and subsequent non-apoptotic cell death.

Interestingly, while it activates SARM1, this compound is also an inhibitor of CD38, another enzyme involved in NAD+ metabolism. This dual activity must be considered when designing experiments.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for this compound's activity.

| Target | Action | Parameter | Value | Reference(s) |

| CD38 | Inhibition | IC50 | ~10 µM | |

| SARM1 | Activation | Effective Concentration | 250 µM - 400 µM |

Note: In the study by Figley et al. (2021), treatment with 250 µM or 400 µM CZ-48 was sufficient to activate SARM1 (indicated by cADPR production) but did not, on its own, trigger robust axon degeneration in the specific primary neuron culture system used. This highlights the context-dependent nature of SARM1-mediated degeneration.

The SARM1 Signaling Pathway in Axon Degeneration

SARM1 functions as a metabolic sensor. In healthy neurons, the enzyme NMNAT2 continuously synthesizes NAD+ from NMN, keeping the NMN/NAD+ ratio low and SARM1 in an inhibited state. Following axonal injury, NMNAT2 is rapidly degraded. This halts local NAD+ synthesis, causing NMN levels to rise and NAD+ levels to fall. The resulting high NMN/NAD+ ratio triggers the activation of SARM1's intrinsic NADase function. This enzymatic activity consumes the remaining axonal NAD+, leading to energy failure, cytoskeletal breakdown, and ultimately, axon fragmentation.

Experimental Protocols

The following protocols provide a framework for using this compound to study SARM1-mediated processes in vitro. These should be adapted based on the specific neuronal type and experimental system.

Protocol 1: SARM1 Activation in Primary Neuronal Cultures

This protocol describes the treatment of cultured dorsal root ganglion (DRG) neurons, a common model for studying axon degeneration.

-

Cell Culture:

-

Isolate DRG neurons from embryonic mice or rats according to established and ethically approved procedures.

-

Plate dissociated neurons on substrates coated with poly-D-lysine and laminin.

-

Culture neurons in appropriate media (e.g., Neurobasal medium supplemented with B-27, nerve growth factor (NGF), and antimitotics like 5-Fluoro-2'-deoxyuridine (FudR)) to establish a robust network of axons.

-

-

Preparation of this compound:

-

This compound is unstable in solution; always prepare it fresh immediately before use.

-

Dissolve this compound powder in an appropriate solvent (e.g., water or DMSO, check manufacturer's recommendation) to create a concentrated stock solution.

-

Further dilute the stock solution in pre-warmed culture medium to the final desired working concentrations (e.g., 10 µM - 500 µM).

-

-

Treatment:

-

After establishing healthy neuronal cultures (e.g., 7-10 days in vitro), gently remove the existing culture medium.

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle-only control group.

-

Incubate the cells for the desired time period (e.g., 1, 4, 8, 12, or 24 hours) to assess the temporal dynamics of SARM1 activation and degeneration.

-

Protocol 2: Quantification of Axon Degeneration

-

Immunofluorescence Staining:

-

At the end of the treatment period, fix the neuronal cultures with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against an axonal marker, such as anti-βIII-tubulin, overnight at 4°C.

-

Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Mount coverslips onto slides using a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging and Analysis:

-

Acquire images of multiple random fields of view for each condition using a fluorescence microscope.

-

Quantify axon integrity using an established method, such as the axon degeneration index. This involves scoring axons based on their morphology (e.g., smooth and continuous vs. fragmented and beaded) or using automated image analysis software (e.g., ImageJ) to measure the ratio of fragmented to total axon area.

-

Protocol 3: Measurement of Intracellular NAD+ and cADPR

-

Metabolite Extraction:

-

At the end of the treatment period, rapidly wash the cells with ice-cold PBS to halt metabolic activity.

-

Immediately add an ice-cold extraction solvent (e.g., 80% methanol/20% water solution) to the culture dish.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Analysis by LC-MS/MS:

-

Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop or use an established LC-MS/MS method for separating and quantifying NAD+ and cADPR.

-

Normalize the metabolite levels to the total protein content of the cell pellet or to the total cell number to ensure accurate comparisons between samples.

-

Logical Framework and Expected Outcomes

The application of this compound provides a direct method to test the consequences of SARM1 activation, bypassing upstream injury signals. Researchers can expect to observe a dose- and time-dependent decrease in intracellular NAD+ levels, a corresponding increase in cADPR, and subsequent morphological evidence of axon degeneration. This allows for the precise correlation of SARM1's enzymatic activity with the kinetics of neurodegeneration.

Conclusion

This compound is an invaluable pharmacological tool for the neuroscience and drug development communities. Its ability to directly and selectively activate the SARM1 pro-degenerative pathway provides a means to study the downstream molecular events of axon destruction in a controlled manner. By using this NMN mimetic, researchers can screen for potential neuroprotective compounds that may act downstream of SARM1, validate SARM1 as a therapeutic target in various disease models, and further unravel the fundamental biology of NAD+ metabolism in neuronal health and disease.

References

An In-depth Technical Guide on the Cellular Permeability of Sulfo-ara-F-NMN

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-ara-F-NMN (CZ-48) is a synthetic, cell-permeant mimetic of nicotinamide mononucleotide (NMN) that has emerged as a potent and selective activator of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1). As an NAD+-utilizing enzyme, SARM1 is a key regulator of axonal degeneration, making this compound a valuable tool for studying neurodegenerative processes and a potential lead compound in drug discovery. A critical attribute of this compound is its ability to cross the cell membrane and engage its intracellular target, a property not efficiently shared by its endogenous counterpart, NMN. This technical guide provides a comprehensive overview of the cellular permeability of this compound, detailing its mechanism of action, the experimental protocols used to characterize its uptake and activity, and quantitative data from key studies.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme in cellular metabolism and signaling. Its precursor, nicotinamide mononucleotide (NMN), plays a crucial role in NAD+ biosynthesis. The enzyme SARM1 has been identified as a central executioner of axon degeneration, a common feature of many neurodegenerative diseases. SARM1 is allosterically activated by an increased NMN/NAD+ ratio, leading to the rapid depletion of cellular NAD+ and subsequent neuronal death.[1][2]

While NMN can activate SARM1 in vitro, its poor cell permeability limits its utility in cellular and in vivo models.[3] To overcome this limitation, this compound was developed as a cell-permeant NMN mimetic.[1][4] This guide focuses on the cellular permeability of this compound, a key characteristic that enables its potent biological activity.

Mechanism of Action of this compound

Once inside the cell, this compound mimics the action of NMN by binding to the allosteric site on the N-terminal armadillo repeat (ARM) domain of SARM1. This binding induces a conformational change in the SARM1 protein, leading to the activation of its C-terminal Toll/interleukin-1 receptor (TIR) domain, which possesses NADase activity. The activated SARM1 then catalyzes the hydrolysis of NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR). The production of cADPR, a calcium-mobilizing second messenger, is a hallmark of SARM1 activation.

Signaling Pathway of SARM1 Activation by this compound

Caption: SARM1 activation by this compound.

Quantitative Analysis of Cellular Permeability and Activity

The cell-permeant nature of this compound is demonstrated by its ability to induce SARM1-dependent effects in intact cells. The primary method for quantifying its activity is the measurement of intracellular cADPR levels.

| Compound | Cell Type | Concentration | Incubation Time | Fold Increase in cADPR (approx.) | Reference |

| This compound (CZ-48) | HEK293T | 100 µM | 24 h | ~8 | |

| NMN | HEK293T | 100 µM | 24 h | No significant increase | |

| This compound (CZ-48) | Primary Cortical Neurons | 250 µM | 18 h | Significant increase |

Experimental Protocols

Cell Culture

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.

Cellular Uptake and Activity Assay

This protocol is adapted from studies measuring the intracellular production of cADPR following treatment with SARM1 activators.

Workflow for Assessing this compound Cellular Activity

Caption: Experimental workflow for assessing cellular activity.

Detailed Steps:

-

Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 1 x 10^6 cells per well and culture overnight.

-

Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) or control compounds (e.g., NMN, vehicle).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C.

-

Metabolite Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 500 µL of ice-cold 0.6 M perchloric acid to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 1.5 M KOH/0.4 M MES and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

Collect the supernatant containing the metabolites.

-

-

cADPR Quantification by LC-MS/MS:

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the metabolites on a suitable column (e.g., a C18 column).

-

Use a mobile phase gradient appropriate for the separation of polar analytes.

-

Detect and quantify cADPR using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for cADPR should be optimized for the instrument used.

-

Normalize the cADPR levels to the total protein concentration of the cell lysate.

-

SARM1 NADase Activity Assay (In Vitro)

This assay is used to confirm the direct activation of SARM1 by this compound in a cell-free system.

Workflow for In Vitro SARM1 Activity Assay

Caption: Workflow for in vitro SARM1 activity assay.

Detailed Steps:

-

Prepare Cell Lysate:

-

Overexpress FLAG-tagged SARM1 in HEK293T cells.

-

Lyse the cells in a suitable buffer (e.g., containing digitonin for permeabilization).

-

Clarify the lysate by centrifugation.

-

-

Reaction Mixture:

-

In a 96-well plate, combine the cell lysate, NAD+, a fluorescent NAD analog (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide, ε-NAD), and various concentrations of this compound or NMN.

-

-

Fluorescence Measurement:

-

Measure the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of ε-NAD by SARM1 results in a fluorescent product.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence curves.

-

Plot the reaction rates against the concentration of this compound to determine the dose-response relationship.

-

Determinants of Cellular Permeability

The chemical structure of this compound is key to its cell permeability. Compared to NMN, this compound possesses two critical modifications: a sulfo-substitution on the phosphate group and a fluoro-substitution at the 2' position of the ribose. These modifications are thought to increase the lipophilicity of the molecule, facilitating its passage across the cell membrane.

Conclusion

This compound is a valuable chemical probe for studying the role of SARM1 in cellular processes, particularly in the context of neurodegeneration. Its enhanced cellular permeability compared to endogenous NMN allows for the robust activation of intracellular SARM1, leading to measurable downstream effects such as cADPR production and cell death. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular effects of this compound and to screen for novel modulators of SARM1 activity. The continued study of this compound and similar compounds holds promise for the development of new therapeutic strategies for a range of neurodegenerative disorders.

References

- 1. A Cell-Permeant Mimetic of NMN Activates SARM1 to Produce Cyclic ADP-Ribose and Induce Non-apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Sulfo-ara-F-NMN

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Sulfo-ara-F-NMN (also known as CZ-48). This compound is a novel, cell-permeant mimetic of nicotinamide mononucleotide (NMN) that exhibits a unique dual functionality: it acts as a potent activator of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) and as an inhibitor of the enzyme CD38. This document details the scientific journey from its serendipitous discovery to its characterization as a modulator of critical cellular signaling pathways. Included are summaries of key quantitative data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of neurodegeneration, immunology, and drug discovery.

Discovery of a Dual-Function NMN Mimetic

This compound (CZ-48) was originally developed as part of a series of nicotinamide mononucleotide (NMN) mimetics designed to inhibit the enzymatic activities of CD38, a transmembrane glycoprotein involved in calcium signaling and NAD+ metabolism.[1] During these investigations, it was unexpectedly discovered that this compound could significantly increase intracellular levels of cyclic ADP-ribose (cADPR), a calcium-mobilizing second messenger, even in cells lacking CD38.[1] This observation led to the identification of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) as the enzyme activated by this compound.[1]

SARM1 is a key player in the Toll-like receptor pathway and has been identified as a central executioner of programmed axon degeneration.[2][3] The discovery that this compound could activate SARM1, while simultaneously inhibiting CD38, positioned it as a unique chemical tool to probe the distinct and overlapping functions of these two important NAD+-utilizing enzymes.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the synthesis of related 2-deoxy-2-fluoro-arabinofuranose derivatives and other NMN analogs has been described. The synthesis of this compound would logically involve the following key steps:

-

Synthesis of a 2-deoxy-2-fluoro-D-arabinofuranose precursor: This would likely start from a commercially available arabinose derivative and involve fluorination at the 2' position.

-

Phosphorylation and Sulfation: The arabinofuranose precursor would then undergo phosphorylation and subsequent sulfation of the phosphate group.

-

Coupling with Nicotinamide: The final step would involve the coupling of the modified sugar phosphate with nicotinamide to form the complete this compound molecule.

A generalized workflow for the synthesis is presented below.

Figure 1: Generalized synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound exhibits a distinct pharmacological profile, acting as both an activator of SARM1 and an inhibitor of CD38.

SARM1 Activation

This compound mimics the endogenous SARM1 activator, NMN, by binding to the auto-inhibitory ARM domain of the SARM1 protein. This binding is believed to induce a conformational change that relieves the auto-inhibition and allows the TIR domain to exert its NADase activity. The activation of SARM1 by this compound leads to the rapid depletion of intracellular NAD+ and the production of cADPR.

CD38 Inhibition

In contrast to its effect on SARM1, this compound inhibits the enzymatic activity of CD38. The reported IC50 value for this inhibition is approximately 10 μM.

| Parameter | Target | Value | Reference |

| IC50 | CD38 | ~10 μM |

Cellular Effects

The activation of SARM1 by this compound triggers a cascade of downstream events, including a significant increase in intracellular cADPR levels, a sharp decrease in NAD+ concentration, and ultimately, the induction of non-apoptotic cell death.

Signaling Pathways and Experimental Workflows

SARM1 Activation Signaling Pathway

The activation of SARM1 by this compound is a critical event in the signaling cascade that leads to axonal degeneration. The following diagram illustrates the proposed mechanism of action.

Figure 2: SARM1 activation pathway by this compound.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for characterizing the biological activity of this compound.

Figure 3: Experimental workflow for characterization.

Detailed Experimental Protocols

SARM1 Activity Assay (Fluorogenic)

This assay measures the NADase activity of SARM1 by monitoring the cleavage of a fluorogenic NAD+ analog, such as ε-NAD (1,N6-ethenoadenine dinucleotide).

-

Materials:

-

Recombinant human SARM1 enzyme

-

This compound (or other test compounds)

-

ε-NAD (fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the SARM1 enzyme in the assay buffer.

-

Add this compound at various concentrations to the wells of the microplate.

-

To initiate the reaction, add ε-NAD to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm. An increase in fluorescence indicates the hydrolysis of ε-NAD and thus SARM1 activity.

-

Calculate the rate of NAD+ cleavage and determine the EC50 value for this compound.

-

Measurement of Intracellular cADPR and NAD+ by LC-MS/MS

This method allows for the sensitive and specific quantification of cADPR and NAD+ in cell lysates.

-

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., ice-cold 0.6 M perchloric acid)

-

Internal standards for cADPR and NAD+

-

LC-MS/MS system

-

-

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the desired time points.

-

Lyse the cells with ice-cold perchloric acid to precipitate proteins and halt enzymatic activity.

-

Centrifuge the lysate to pellet the protein debris.

-

Neutralize the supernatant containing the metabolites.

-

Add internal standards to the samples.

-

Analyze the samples using an LC-MS/MS system equipped with a suitable column (e.g., C18) and operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify cADPR and NAD+.

-

Normalize the metabolite levels to the total protein content of the cell lysate.

-

Non-apoptotic Cell Death Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for various time points.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Since this compound induces non-apoptotic cell death, an increase in the PI-positive population without a significant increase in the Annexin V-positive/PI-negative population would be expected.

-

-

Conclusion

This compound represents a significant discovery in the study of NAD+ metabolism and its role in cellular signaling. Its unique ability to activate SARM1 while inhibiting CD38 provides a powerful tool for dissecting the intricate pathways governed by these enzymes. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of modulating SARM1 and CD38 activity in a variety of disease contexts, including neurodegenerative disorders and inflammatory conditions. Further investigation into the precise chemical synthesis of this compound and its in vivo efficacy is warranted to fully realize its potential as a lead compound for drug development.

References

Sulfo-ara-F-NMN (CZ-48) for neuroscience research

An In-depth Technical Guide on Sulfo-ara-F-NMN (CZ-48) for Neuroscience Research

Introduction

This technical guide provides a comprehensive overview of this compound (CZ-48) for its application in neuroscience research. It is crucial to clarify from the outset that while the initial interest may have been in CZ-48 as a P2X7 antagonist, current scientific literature identifies its primary mechanism of action as a selective activator of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1) and an inhibitor of CD38.[1][2][3] This guide will therefore focus on its established role as a SARM1 activator and its implications for studying neuronal processes, particularly axon degeneration. A separate section will briefly cover the distinct signaling pathways of the P2X7 receptor, a significant target in neuroinflammation, to address the broader interest in purinergic signaling in neuroscience.

This compound (CZ-48): A Potent SARM1 Activator

This compound (CZ-48) is a cell-permeant mimetic of nicotinamide mononucleotide (NMN).[1][2] Its unique chemical structure allows it to penetrate cell membranes, a significant advantage over the endogenous activator NMN.

Mechanism of Action

CZ-48 selectively activates the NADase activity of SARM1. SARM1 is a key enzyme that regulates axonal degeneration. The activation of SARM1 by CZ-48 leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite. This NAD+ depletion is a central event in the execution of programmed axon degeneration, also known as Wallerian degeneration.

The activation of SARM1 by CZ-48 also leads to the production of cyclic ADP-ribose (cADPR), a calcium-mobilizing second messenger. This can induce non-apoptotic cell death in cells overexpressing SARM1.

Key Features of CZ-48:

-

SARM1 Activator: Directly binds to and activates the SARM1 enzyme.

-

CD38 Inhibitor: Also inhibits the enzymatic activity of CD38, with an IC50 of approximately 10 μM.

-

Cell-Permeant: Unlike NMN, CZ-48 can readily cross cell membranes to exert its effects intracellularly.

-

Induces cADPR Production: Activation of SARM1 by CZ-48 leads to the synthesis of cADPR.

-

Promotes NAD+ Depletion: Triggers the rapid consumption of NAD+, a key step in axon degeneration.

Quantitative Data

The following table summarizes the key quantitative data available for this compound (CZ-48).

| Parameter | Value | Cell Type/System | Reference |

| CD38 Inhibition (IC50) | ~10 μM | Purified recombinant CD38 | |

| SARM1 Activation | Effective at 100-250 μM for inducing cADPR production and NAD+ depletion | Various cell lines (HEK-293T, primary neurons) |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of CZ-48.

In Vitro SARM1 Activation Assay

This protocol is designed to measure the direct activation of SARM1 by CZ-48 in a cell-free system.

Materials:

-

Purified recombinant SARM1 protein

-

CZ-48 (this compound)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Fluorescent NAD+ analog (e.g., etheno-NAD)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorescent NAD+ analog.

-

Add purified SARM1 protein to the reaction mixture.

-

Add varying concentrations of CZ-48 to the wells. Include a control with no CZ-48.

-

Initiate the reaction by adding NAD+.

-

Monitor the change in fluorescence over time using a microplate reader. The rate of fluorescence change is proportional to the NADase activity of SARM1.

Cellular cADPR Measurement Assay

This protocol measures the intracellular production of cADPR in response to CZ-48 treatment.

Materials:

-

Cell line of interest (e.g., HEK-293T cells, dorsal root ganglion neurons)

-

Cell culture medium and reagents

-

CZ-48 (this compound)

-

Cell lysis buffer

-

cADPR cycling assay kit

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of CZ-48 for a specified time (e.g., 24 hours). Include an untreated control group.

-

After treatment, wash the cells with PBS and lyse them using the appropriate lysis buffer.

-

Collect the cell lysates and measure the cADPR concentration using a cADPR cycling assay kit according to the manufacturer's instructions.

Axon Degeneration Assay in Cultured Neurons

This protocol assesses the ability of CZ-48 to induce axon degeneration in primary neurons.

Materials:

-

Primary neurons (e.g., dorsal root ganglion neurons)

-

Neuronal culture medium and supplements

-

CZ-48 (this compound)

-

Microscopy imaging system

Procedure:

-

Culture primary neurons in a suitable culture vessel.

-

Once axons have extended, treat the neurons with CZ-48 at the desired concentration.

-

At various time points after treatment, acquire images of the axons using a microscope.

-

Assess the degree of axon fragmentation and degeneration. This can be quantified by measuring the axon integrity or counting the number of fragmented axons.

Signaling Pathways and Logical Relationships

Diagrams created using the DOT language illustrate the key pathways involving CZ-48 and SARM1, as well as the distinct P2X7 receptor signaling cascade.

Caption: SARM1 activation by cell-permeant CZ-48 leading to axon degeneration.

P2X7 Receptor Signaling in Neuroscience

For clarity and to address the initial query, this section outlines the signaling pathways of the P2X7 receptor, which is a distinct area of neuroscience research. P2X7 receptors are ATP-gated ion channels highly expressed on immune cells in the central nervous system, such as microglia, and also on neurons. Their activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a range of downstream effects.

Key P2X7 Receptor Functions:

-

Cation Channel: Upon ATP binding, the receptor forms a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+.

-

Macropore Formation: Prolonged activation can lead to the formation of a large transmembrane pore, allowing the passage of molecules up to 900 Da.

-

Inflammasome Activation: P2X7 receptor activation is a key step in the activation of the NLRP3 inflammasome in microglia, leading to the release of pro-inflammatory cytokines like IL-1β.

-

Neurotransmitter Release: P2X7 activation can modulate the release of neurotransmitters, including glutamate.

Caption: P2X7 receptor activation by extracellular ATP and downstream signaling.

Conclusion